molecular formula C9H15N3 B14861781 2-(5-Isopropylpyrimidin-2-YL)ethanamine

2-(5-Isopropylpyrimidin-2-YL)ethanamine

Cat. No.: B14861781
M. Wt: 165.24 g/mol
InChI Key: SNNQUPRZANRTFA-UHFFFAOYSA-N
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Description

2-(5-Isopropylpyrimidin-2-YL)ethanamine is an organic compound with a pyrimidine ring substituted with an isopropyl group at the 5-position and an ethanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Isopropylpyrimidin-2-YL)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-isopropylpyrimidine.

    Alkylation: The pyrimidine ring is alkylated at the 2-position using an appropriate alkylating agent, such as bromoethane, in the presence of a base like sodium hydride.

    Amination: The resulting intermediate is then subjected to amination to introduce the ethanamine group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropylpyrimidin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-(5-Isopropylpyrimidin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Isopropylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-YL)ethanamine
  • 2-(5-Methoxy-1H-indol-3-YL)ethanamine
  • 2-(4-Methyl-1,3-thiazol-5-YL)ethanamine

Uniqueness

2-(5-Isopropylpyrimidin-2-YL)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-(5-propan-2-ylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C9H15N3/c1-7(2)8-5-11-9(3-4-10)12-6-8/h5-7H,3-4,10H2,1-2H3

InChI Key

SNNQUPRZANRTFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(N=C1)CCN

Origin of Product

United States

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